16-Phosphonohexadecanoic acid

Catalog No.
S964205
CAS No.
443361-18-0
M.F
C16H33O5P
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Phosphonohexadecanoic acid

CAS Number

443361-18-0

Product Name

16-Phosphonohexadecanoic acid

IUPAC Name

16-phosphonohexadecanoic acid

Molecular Formula

C16H33O5P

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21)

InChI Key

JVXYHUCXFLBBGA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O

16-Phosphonohexadecanoic acid (16-PA) is an organic molecule studied for its ability to form self-assembled monolayers (SAMs) []. SAMs are ordered arrangements of molecules on a surface that can modify the properties of that surface [].

Self-Assembled Monolayers (SAMs)

16-PA contains a phosphate group (PO3) and a long hydrocarbon chain (16 carbons) [, ]. The phosphate group can interact with metal oxides, while the hydrocarbon chain extends away from the surface []. This allows 16-PA molecules to pack closely together on a metal oxide surface, forming a dense and stable SAM [].

Here are some aspects of 16-PA SAMs that are being investigated by researchers:

  • Anti-corrosive coatings: SAMs formed by 16-PA may protect metal surfaces from corrosion. This is because the SAM can create a barrier between the metal and the corrosive environment.

16-Phosphonohexadecanoic acid is an alkyl phosphonic acid characterized by the molecular formula C16H33O5P and a molecular weight of 336.404 g/mol. This compound features a long hydrocarbon chain, which contributes to its amphiphilic properties, allowing it to interact with both polar and non-polar environments. It is known for its ability to form self-assembled monolayers (SAMs) on various surfaces, particularly metal oxides, which leads to densely packed structures that can be utilized in nanotechnology and materials science .

  • Self-Assembly: In the presence of metal oxide surfaces, 16-phosphonohexadecanoic acid can spontaneously arrange itself into a monolayer. This process is driven by hydrophobic interactions among the alkyl chains and electrostatic interactions due to the phosphonic acid group, which can anchor to the surface .
  • Functionalization: The phosphonic acid group allows for further functionalization, enabling the attachment of various biomolecules or nanoparticles, thus enhancing its applicability in biosensing and catalysis .
  • Deprotonation: In alkaline conditions, the acidic proton of the phosphonic group can be removed, leading to the formation of a negatively charged species that may alter its interaction with substrates or other molecules .

Research indicates that 16-phosphonohexadecanoic acid exhibits biological activity primarily through its interactions with cellular membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, studies have suggested that compounds like 16-phosphonohexadecanoic acid may influence cellular signaling pathways due to their capacity to modify membrane properties .

The synthesis of 16-phosphonohexadecanoic acid typically involves:

  • Phosphonation of Hexadecanoic Acid: The most common method is the reaction of hexadecanoic acid with phosphorus oxychloride or phosphoric acid under controlled conditions. This reaction introduces the phosphonic acid moiety onto the fatty acid chain.
  • Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to obtain high purity levels suitable for research and application purposes .

Interaction studies involving 16-phosphonohexadecanoic acid focus on its binding affinity with different substrates:

  • Metal Oxides: The compound shows strong affinity for metal oxide surfaces such as titanium dioxide and silica, forming stable monolayers that can be utilized in electronic devices.
  • Biomolecules: Research indicates potential interactions with proteins and nucleic acids, suggesting applications in biosensors and drug delivery systems where surface modification is critical for function .

Several compounds share structural similarities with 16-phosphonohexadecanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Hexadecanoic AcidC16H32O2Saturated fatty acid; used in cosmetics and food
Octadecylphosphonic AcidC18H39O3PLonger alkyl chain; used in SAMs for electronic devices
Dodecylphosphonic AcidC12H27O3PShorter chain; utilized in surfactants and coatings

Uniqueness of 16-Phosphonohexadecanoic Acid

What sets 16-phosphonohexadecanoic acid apart from these similar compounds is its specific combination of a long hydrocarbon chain with a phosphonic acid functional group. This unique structure allows it to form stable self-assembled monolayers while maintaining significant biological activity, making it particularly valuable in both material sciences and biomedicine. Its ability to modify surface properties effectively distinguishes it from other fatty acids and phosphonic acids that do not possess the same level of amphiphilicity or functional versatility .

XLogP3

4.4

Wikipedia

16-Phosphonohexadecanoic acid

Dates

Modify: 2024-04-14

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